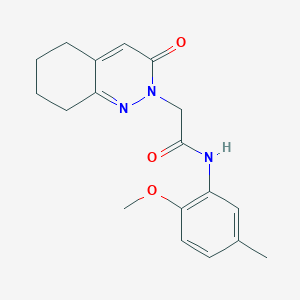

![molecular formula C12H16N2O3 B2687200 2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid CAS No. 888296-99-9](/img/structure/B2687200.png)

2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 . It is also known by its IUPAC name (4-{[(propylamino)carbonyl]amino}phenyl)acetic acid . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O3/c1-2-7-13-12(17)14-10-5-3-9(4-6-10)8-11(15)16/h3-6H,2,7-8H2,1H3,(H,15,16)(H2,13,14,17) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound has a predicted density of 1.231±0.06 g/cm3 and a predicted boiling point of 394.2±34.0 °C . It is a powder at room temperature .Scientific Research Applications

Functionalization of Electrodes

2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid and similar compounds have been explored for the functionalization of glassy carbon surfaces. This process involves the electrochemical assisted grafting of amino acids to create interfaces with carboxylic groups facing the solution, which can be used for various applications in electrochemical sensors and biosensors (Vanossi et al., 2012).

Crystal Structures and Chiral Complexes

Research on compounds structurally related to this compound includes the study of chiral [Rh(aminocarboxylato)(η4-cod)] complexes. These complexes have shown interesting properties, such as the spontaneous resolution of racemic mixtures into homochiral helix-enantiomers, which could have implications for materials science and enantioselective synthesis (Enamullah et al., 2006).

Antioxidant and Enzyme Inhibition

Transition metal complexes of novel amino acid bearing Schiff base ligands, related in structure to this compound, have been investigated for their antioxidant properties and selective enzyme inhibitory activities. These complexes, particularly those involving zinc, showed promising results in inhibiting xanthine oxidase, an enzyme target for gout treatment, with better efficacy than standard drugs (Ikram et al., 2015).

Polybenzoxazine Precursors

Compounds like phloretic acid, which share functional similarities with this compound, have been used as renewable building blocks for polybenzoxazine precursors. These materials, derived from natural phenolic compounds, demonstrate the potential for creating eco-friendly alternatives to traditional phenol-based benzoxazines, opening new avenues in materials science (Trejo-Machin et al., 2017).

Polymer Synthesis

Weak organic acids, like acetic acid, have facilitated the controlled ring-opening polymerization of α-amino-acid-derived N-thiocarboxyanhydrides, closely related to the functional groups in this compound. This process allows for the production of well-defined polypeptides, indicating potential applications in biomedical and material sciences (Siefker et al., 2018).

Safety and Hazards

Properties

IUPAC Name |

2-[4-(propylcarbamoylamino)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-2-7-13-12(17)14-10-5-3-9(4-6-10)8-11(15)16/h3-6H,2,7-8H2,1H3,(H,15,16)(H2,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHONRFHRZZZLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC1=CC=C(C=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2687118.png)

![5,6-Dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2687121.png)

![(2E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2687122.png)

![1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2687123.png)

![[2-(3-Chloro-4-methylanilino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2687124.png)

![N'-[4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-N-hydroxymethanimidamide](/img/structure/B2687126.png)

![4-hydroxy-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2687129.png)

![(Z)-8-(4-methoxyphenethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2687133.png)

![3,4,5-trimethoxy-N-(5-((2-methoxyethyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)benzamide](/img/structure/B2687136.png)

![10-nitro-5,5a,6,11b-tetrahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2(3H)-thione](/img/structure/B2687140.png)